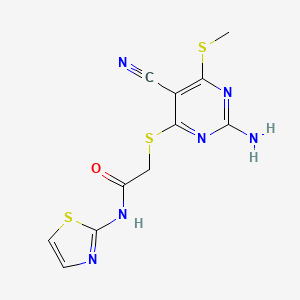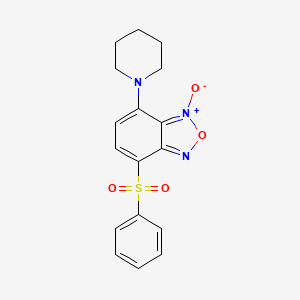
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzofurazan core, a phenylsulfonyl group, a piperidinyl group, and an oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofurazan Core: The benzofurazan core can be synthesized through the cyclization of o-nitroaniline derivatives under acidic conditions.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of Piperidinyl Group: The piperidinyl group is attached through nucleophilic substitution reactions, often using piperidine as the nucleophile.
Oxidation: The final step involves the oxidation of the compound to introduce the oxide moiety, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide moiety back to its corresponding alcohol or amine.
Substitution: The phenylsulfonyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide can be compared with other similar compounds, such as:
Benzofurazan Derivatives: Compounds with different substituents on the benzofurazan core.
Phenylsulfonyl Derivatives: Compounds with variations in the phenylsulfonyl group.
Piperidinyl Derivatives: Compounds with different substituents on the piperidinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58131-56-9 |
|---|---|
Molecular Formula |
C17H17N3O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-3-oxido-4-piperidin-1-yl-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C17H17N3O4S/c21-20-17-14(19-11-5-2-6-12-19)9-10-15(16(17)18-24-20)25(22,23)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2 |
InChI Key |
QUKCXMLTDSPIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
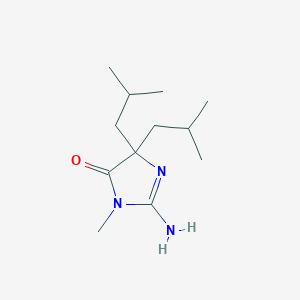
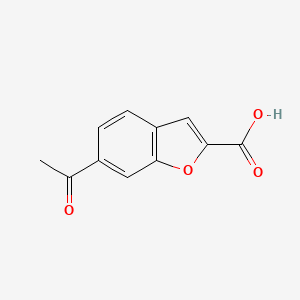
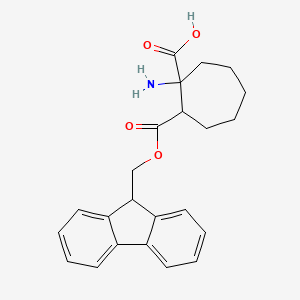
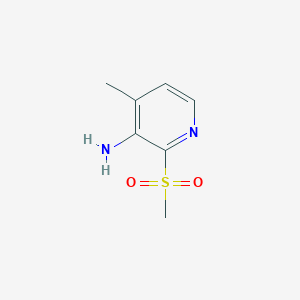
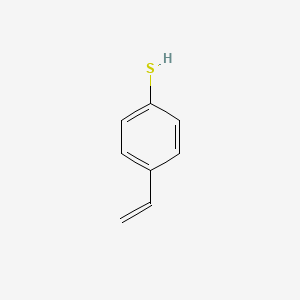
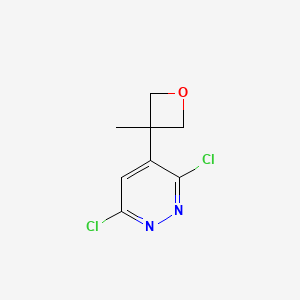

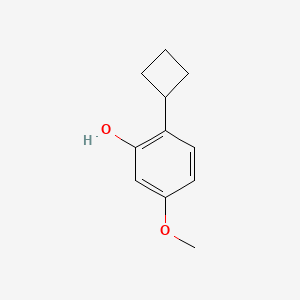
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
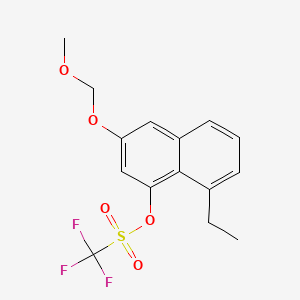
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
